Tussilogonone
Overview
Description
Tussilogonone is a molecule that contains a total of 55 bonds, including 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, and 1 aliphatic ketone . It consists of 30 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms .
Synthesis Analysis
Tussilogonone is isolated from the flower buds of Tussilago farfara . The structures of new compounds are elucidated based on 1D and 2D NMR and HRESIMS data . Retrosynthetic analysis is a cornerstone of modern natural product synthesis, providing an array of tools for disconnecting structures .Molecular Structure Analysis
Tussilogonone contains total 55 bonds; 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
Tussilogonone contains total 55 bonds; 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Scientific Research Applications
Tussilagonone, also known as Tussilagonone, is a compound with several scientific research applications. Below are detailed sections focusing on unique applications:
Anti-inflammatory Applications
Tussilagonone has been identified as a potential therapeutic target for sepsis due to its ability to inhibit High Mobility Group Box 1 (HMGB1), which significantly increases survival in septic patients .
Dermatological Applications
In the context of psoriasis , Tussilagonone has been shown to inhibit the activation of NF-kB and STAT3 transcription factors, leading to reduced expression of psoriasis-related inflammatory genes .
Hepatoprotective Applications
Tussilagonone enhances cellular detoxification and acts as a potent antioxidant. It increases quinone reductase activity and decreases tert-butyl hydroperoxide (t-BHP)-induced reactive oxygen species (ROS) production and cell death in HepG2 cells .
Mechanism of Action
Tussilagonone, also known as Tussilagonone, is a sesquiterpenoid isolated from Tussilago farfara, an oriental medicine traditionally used for asthma and bronchitis .
Target of Action
Tussilagonone primarily targets nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) . These transcription factors play crucial roles in the regulation of immune response, inflammation, and cell proliferation .
Mode of Action
Tussilagonone interacts with its targets by inhibiting the activation of NF-κB and STAT3, leading to the attenuated expression of psoriasis-related inflammatory genes . This results in the suppression of keratinocyte hyperproliferation . The inhibition of NF-κB and STAT3 by Tussilagonone is mediated through the activation of the cytoprotective transcription factor NRF2 .
Biochemical Pathways
Tussilagonone affects the NF-κB and MAP kinase pathways . By inhibiting the activation of these pathways, Tussilagonone suppresses the expression of inflammatory mediators such as nitric oxide, prostaglandin E2, tumor necrosis factor-alpha (TNF-α), and high-mobility group box 1 (HMGB1) in lipopolysaccharide-stimulated cells .
Pharmacokinetics
The main pharmacokinetic parameters after intravenous administration of Tussilagonone in rats were AUC(0-t) 175.7 ± 25.5 ng/mL.h, t1/2 0.5 ± 0.3 h, and CL 11.5 ± 1.8 L/h/kg . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
Tussilagonone exhibits protective effects against inflammation and polymicrobial sepsis by suppressing inflammatory mediators . It also ameliorates psoriatic features in keratinocytes and imiquimod-induced psoriasis-like lesions in mice via NRF2 activation . Moreover, it significantly attenuates the imiquimod-induced mRNA levels of psoriasis-associated inflammatory cytokines and antimicrobial peptides and reduces epidermal hyperproliferation .
properties
IUPAC Name |
[(1Z,3aR,5R,7S,7aS)-1-ethylidene-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-7-13(5)9-20(23)24-19-11-16(12(3)4)21-15(8-2)18(22)10-17(21)14(19)6/h8-9,12,16-17,19,21H,6-7,10-11H2,1-5H3/b13-9+,15-8+/t16-,17-,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVROQPLYIDWBD-QWCDRRILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2=CC)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]\2[C@H](C1=C)CC(=O)/C2=C\C)C(C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317641 | |
Record name | Tussilagonone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tussilogonone | |
CAS RN |
110042-38-1 | |
Record name | Tussilagonone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110042-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tussilagonone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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